molecular formula C25H29N5O2S B2712353 N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-51-5

N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2712353
M. Wt: 463.6
InChI Key: KRGUFUSJKYTBAH-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It contains a cycloheptyl group (a seven-membered carbon ring), a triazole group (a five-membered ring with three nitrogen atoms and two carbon atoms), and a quinazolin group (a fused six-membered benzene and a five-membered nitrogen ring). The compound also includes a sulfonyl group attached to a trimethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the quinazolin ring. The most common approach for the construction of 1,2,3-triazoles relies on Huisgen 1,3-dipolar cycloaddition between azides and internal alkynes . The synthesis of quinazolines often involves the condensation of anthranilic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The cycloheptyl, triazole, and quinazolin groups would all contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often serving as ligands in transition metal complexes . They can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential applications. Given the biological activity of many triazole and quinazoline derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

N-cycloheptyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-16-14-17(2)22(18(3)15-16)33(31,32)25-24-27-23(26-19-10-6-4-5-7-11-19)20-12-8-9-13-21(20)30(24)29-28-25/h8-9,12-15,19H,4-7,10-11H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGUFUSJKYTBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

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